1-Methyl-4-(p-tolyl)piperidine

Lipophilicity XLogP3 Physicochemical Property

1-Methyl-4-(p-tolyl)piperidine (CAS 1896791-43-7) is a synthetic tertiary amine belonging to the 4-arylpiperidine class, characterized by an N-methyl substituent and a p-tolyl group at the 4-position of the piperidine ring. This specific substitution pattern generates a distinct physicochemical profile that differentiates it from simpler analogs like 1-methyl-4-phenylpiperidine and 4-(p-tolyl)piperidine, laying the groundwork for its utility as a specialized building block and molecular probe.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B12956453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(p-tolyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCN(CC2)C
InChIInChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-6,13H,7-10H2,1-2H3
InChIKeyLPPKMJXFNXOFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(p-tolyl)piperidine: Compound-Class Baseline for Procurement Evaluation


1-Methyl-4-(p-tolyl)piperidine (CAS 1896791-43-7) is a synthetic tertiary amine belonging to the 4-arylpiperidine class, characterized by an N-methyl substituent and a p-tolyl group at the 4-position of the piperidine ring [1]. This specific substitution pattern generates a distinct physicochemical profile that differentiates it from simpler analogs like 1-methyl-4-phenylpiperidine and 4-(p-tolyl)piperidine, laying the groundwork for its utility as a specialized building block and molecular probe .

Why Generic 4-Arylpiperidine Substitution Fails for 1-Methyl-4-(p-tolyl)piperidine


Generic substitution within the 4-arylpiperidine class is not feasible due to the impact of the p-tolyl and N-methyl groups on key molecular properties. For instance, the p-tolyl group in 1-methyl-4-(p-tolyl)piperidine increases computed lipophilicity (XLogP3 = 2.9) by 0.4 log units compared to the phenyl analog 1-methyl-4-phenylpiperidine (XLogP3 = 2.5) [1]. Conversely, the N-methyl substitution eliminates the hydrogen bond donor capacity present in the secondary amine 4-(p-tolyl)piperidine, fundamentally altering its interaction potential and protonation state at physiological pH [1]. These differences in lipophilicity and hydrogen bonding are not interchangeable and directly affect membrane permeability, non-specific binding, and molecular recognition events, making the compound a unique chemical entity for specific applications [2].

Quantitative Differentiation Evidence for 1-Methyl-4-(p-tolyl)piperidine


Lipophilicity Gain Against 1-Methyl-4-phenylpiperidine

The replacement of the phenyl group with a p-tolyl group in 1-methyl-4-(p-tolyl)piperidine results in a quantifiable increase in lipophilicity relative to the parent 1-methyl-4-phenylpiperidine scaffold. This property is critical for optimizing membrane permeability and target engagement in drug design [1].

Lipophilicity XLogP3 Physicochemical Property

Hydrogen Bond Donor Elimination Compared to 4-(p-tolyl)piperidine

N-Methylation in 1-methyl-4-(p-tolyl)piperidine eliminates the hydrogen bond donor (HBD) present in the secondary amine 4-(p-tolyl)piperidine. This change fundamentally alters the compound's hydrogen-bonding capacity, a key parameter in drug-likeness and molecular recognition [1].

Hydrogen Bond Donor Ligand Efficiency Physicochemical Property

Scaffold Privilege in 1,4,4-Trisubstituted Piperidine Antiviral Chemotype

The 1-methyl-4-(p-tolyl)piperidine scaffold serves as the core structure for a novel class of non-covalent coronavirus main protease (Mpro) inhibitors. A structure-activity relationship study on related 1,4,4-trisubstituted piperidines identified micromolar inhibitors of SARS-CoV-2, with the action point confirmed at the post-entry viral polyprotein processing stage [1].

Antiviral SARS-CoV-2 Main Protease Inhibitor

High-Value Application Scenarios for 1-Methyl-4-(p-tolyl)piperidine


CNS Drug Discovery: Building Block for Optimized Membrane Permeability

The optimal balance of low hydrogen bond donors (0 HBD) and enhanced lipophilicity (XLogP3 = 2.9) makes 1-methyl-4-(p-tolyl)piperidine an ideal building block for early-stage CNS drug discovery programs. Its calculated properties suggest superior passive membrane permeation compared to the more polar 4-(p-tolyl)piperidine, and greater lipophilicity than 1-methyl-4-phenylpiperidine, which can be a decisive advantage in crossing the blood-brain barrier [1].

Antiviral Research: Core Scaffold for Next-Generation Mpro Inhibitors

Based on evidence from a study on 1,4,4-trisubstituted piperidines, the 1-methyl-4-(p-tolyl)piperidine scaffold is a privileged starting point for synthesizing non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). Its structure allows for rapid diversification via Ugi multi-component reactions to generate libraries targeting the catalytic site of Mpro [1].

Chemical Biology: A Specialized Molecular Probe for GPCR Target Engagement

The distinct and quantifiable shift in physicochemical properties (Δ LogP +0.4, elimination of HBD) compared to closely related analogs makes this compound a specialized probe for studying structure-activity relationships at aminergic GPCRs. It allows researchers to isolate the biological effect of increased lipophilicity and tertiary amine character from the rest of the scaffold [1].

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